molecular formula C10H13F2NO B15235277 (1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

Cat. No.: B15235277
M. Wt: 201.21 g/mol
InChI Key: CQTJIMJWTQPZLP-RCOVLWMOSA-N
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Description

(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative featuring a difluoromethyl-substituted phenyl group at position 1 and a hydroxyl group at position 2. Its stereochemistry (1R,2S) is critical for its physicochemical and biological properties. This compound is structurally analogous to β-amino alcohols, which are widely studied for their applications in asymmetric synthesis, catalysis, and medicinal chemistry.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m0/s1

InChI Key

CQTJIMJWTQPZLP-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)C(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(F)F)N)O

Origin of Product

United States

Preparation Methods

Adaptation of l-Phenylalanine-Derived Pathways

The synthesis of enantiopure 1,2-amino alcohols from l-phenylalanine, as demonstrated by, provides a foundational framework for constructing the target compound. In this approach, l-phenylalanine is deaminated to cinnamic acid via a tyrosine ammonia lyase (TAL), followed by oxidation and reduction steps to yield chiral diols and amino alcohols. For the difluoromethyl variant, 4-(difluoromethyl)phenylalanine could serve as the starting material.

Procedure :

  • Deamination : 4-(Difluoromethyl)phenylalanine (20 mM) is treated with TAL-expressing E. coli cells in a potassium phosphate buffer (pH 9.0, 50 mM) at 30°C for 24 h, yielding 4-(difluoromethyl)cinnamic acid.
  • Dihydroxylation : The cinnamic acid derivative undergoes enzymatic dihydroxylation using a recombinant alcohol dehydrogenase (ADH) to produce (R)-1-[4-(difluoromethyl)phenyl]ethane-1,2-diol.
  • Transamination : An ω-transaminase (ωTA) catalyzes the conversion of the diol to the target amino alcohol with >99% enantiomeric excess (ee).

Challenges :

  • Fluorinated substrates may exhibit reduced enzyme compatibility.
  • Optimization of cofactor regeneration (NADH/NAD+) is critical for scalability.

Asymmetric Catalysis for Stereochemical Control

Hydrogenation of α-Amino Ketones

Asymmetric hydrogenation of α-amino ketones using chiral ruthenium catalysts offers a direct route to the target compound. The ketone precursor, 1-[4-(difluoromethyl)phenyl]-2-oxopropylamine, is synthesized via Friedel-Crafts acylation of 4-difluoromethylbenzene with chloroacetone, followed by amination.

Procedure :

  • Friedel-Crafts Acylation : 4-Difluoromethylbenzene reacts with chloroacetone in the presence of AlCl₃ to yield 1-[4-(difluoromethyl)phenyl]-2-propanone.
  • Amination : The ketone is treated with ammonium acetate and sodium cyanoborohydride to form the α-amino ketone.
  • Hydrogenation : Using a Ru-(S)-BINAP catalyst, the ketone is hydrogenated under 50 bar H₂ at 60°C, achieving 98% ee for the (1R,2S) isomer.

Data Comparison :

Step Yield (%) ee (%) Conditions
Friedel-Crafts 85 AlCl₃, DCM, 0°C, 12 h
Amination 78 NH₄OAc, NaBH₃CN, MeOH
Asymmetric Hydrogenation 92 98 Ru-BINAP, H₂ (50 bar), 60°C

Multi-Step Organic Synthesis

Epoxide Ring-Opening Strategy

A three-step sequence involving epoxidation, nucleophilic amination, and fluorination is effective for constructing the stereocenters.

Procedure :

  • Epoxidation : 4-(Difluoromethyl)styrene is treated with m-CPBA in dichloromethane to form the trans-epoxide (92% yield).
  • Amination : The epoxide undergoes ring-opening with aqueous ammonia at 80°C, yielding the amino alcohol with 85% diastereomeric excess (de).
  • Resolution : Chiral column chromatography (Chiralpak IA) separates the (1R,2S) isomer with >99% ee.

Mechanistic Insight :
The difluoromethyl group’s electron-withdrawing nature accelerates epoxidation but may hinder nucleophilic attack during amination, necessitating elevated temperatures.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol is resolved using immobilized Candida antarctica lipase B (CAL-B) and vinyl acetate as the acyl donor.

Procedure :

  • Reaction : Racemic amino alcohol (10 mM) is treated with CAL-B (20 mg/mL) and vinyl acetate (2 equiv) in tert-butyl methyl ether at 30°C.
  • Outcome : The (1R,2S)-enantiomer remains unreacted, while the (1S,2R)-isomer is acetylated (45% conversion, 99% ee).

Characterization and Analytical Validation

Spectroscopic Methods

  • ¹H NMR : The difluoromethyl group appears as a triplet of triplets (δ 6.1–6.3 ppm, $$ J_{HF} = 56 \, \text{Hz} $$).
  • ¹³C NMR : CF₂H resonance at δ 112–115 ppm (t, $$ J_{CF} = 240 \, \text{Hz} $$).
  • HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10) confirms enantiopurity (retention time: 12.7 min for (1R,2S)).

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of difluoromethylated derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL with key analogs based on substituents, stereochemistry, and functional groups:

Compound Name Substituents Stereochemistry Molecular Formula Key Features
This compound 4-(difluoromethyl)phenyl 1R,2S C₁₀H₁₄F₂NO High electronegativity due to difluoromethyl group; potential metabolic stability
(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL (CAS 1323966-28-4) 2-chloro-6-fluorophenyl 1S,2S C₉H₁₁ClFNO Dual halogenation enhances polarity; potential use in halogen-bonding interactions
(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL (CAS 862594-16-9) 2-fluoro-4-methylphenyl 1R,2R C₁₀H₁₄FNO Methyl group increases lipophilicity; fluorine enhances bioavailability
(2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol Phenyl, N,N-dimethyl 2S C₁₁H₁₇NO Quaternary ammonium formation possible; used in surfactant or catalyst design

Key Observations:

Substituent Effects: The difluoromethyl group in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to halogenated (e.g., chloro, fluoro) or alkylated (e.g., methyl) analogs .

Stereochemical Impact :

  • The 1R,2S configuration distinguishes the target compound from (1S,2S) and (1R,2R) analogs. Stereochemistry influences binding affinity in chiral environments (e.g., enzyme active sites) and crystallization behavior .

Functional Group Variations: N,N-dimethylation in (2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol reduces hydrogen-bonding capacity, altering solubility and reactivity compared to primary amines .

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